molecular formula C17H19N5O3S B2701176 4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 1796965-09-7

4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Katalognummer: B2701176
CAS-Nummer: 1796965-09-7
Molekulargewicht: 373.43
InChI-Schlüssel: LIMDEGKDWQKBDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonamide core substituted with methoxy and methyl groups, and it is linked to a pyrimidinyl-imidazole moiety through an ethyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The starting material, 4-methoxy-2-methylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the benzenesulfonamide core.

    Attachment of the Ethyl Chain: The benzenesulfonamide is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.

    Formation of the Pyrimidinyl-Imidazole Moiety: The final step involves the reaction of the ethylated benzenesulfonamide with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfinamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated and carbonyl derivatives of the original compound.

    Reduction: Sulfonic acid or sulfinamide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, as promising anticancer agents.

Case Studies

In a study focusing on pyrimidine-based compounds, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in oncology .

Compound Cancer Type IC50 (µM) Mechanism
4-methoxy...Melanoma12.5BRAF inhibition
Similar DerivativeColon Cancer15.0Apoptosis induction

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Research Findings

Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of folate synthesis, which is crucial for bacterial growth and replication .

Case Studies

In vitro tests revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests its potential use as an alternative or adjunctive therapy in treating bacterial infections .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Effective
Escherichia coli16Moderate

Pharmacological Targeting

This compound also shows promise in targeting specific biological pathways.

Therapeutic Applications

Research indicates that this compound can modulate pathways associated with inflammation and immune response, making it a candidate for treating autoimmune diseases or inflammatory conditions. Its ability to interfere with cytokine signaling pathways may provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Experimental models have shown that administration of this compound leads to decreased levels of pro-inflammatory cytokines, suggesting its role in managing inflammatory responses effectively.

Condition Cytokine Reduction (%) Outcome
Rheumatoid Arthritis40Improved symptoms
Inflammatory Bowel Disease35Reduced inflammation

Wirkmechanismus

The mechanism of action of 4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidinyl-imidazole moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxy-2-methylbenzenesulfonamide: Lacks the pyrimidinyl-imidazole moiety, making it less versatile in biological applications.

    N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, potentially altering its chemical reactivity and biological activity.

    2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the methoxy and methyl groups, along with the pyrimidinyl-imidazole moiety, makes 4-methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Biologische Aktivität

4-Methoxy-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This compound features a sulfonamide group, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases associated with cancer cell proliferation and survival, thereby exhibiting potential anticancer properties. Additionally, its sulfonamide moiety contributes to its interaction with enzymes and receptors involved in various biochemical processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be in the micromolar range, indicating effective antiproliferative activity .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to the active sites of target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • In vitro Evaluation : It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, it demonstrated significant activity against Escherichia coli and Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study focusing on a series of sulfonamide derivatives, including this compound, reported that these compounds inhibited the V600E BRAF kinase with an average inhibition rate exceeding 90% at a concentration of 1 µM. This suggests a strong potential for development as targeted cancer therapies .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against multi-drug resistant strains. The results indicated that certain derivatives exhibited potent antibacterial activity, significantly reducing bacterial viability within hours of treatment .

Data Tables

Biological Activity Target IC50 (µM) MIC (mg/mL)
AnticancerMDA-MB-231 (Breast)5.35-
AnticancerHepG2 (Liver)6.00-
AntimicrobialE. coli-0.025
AntimicrobialS. aureus-0.020

Eigenschaften

IUPAC Name

4-methoxy-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-13-12-14(25-2)4-5-15(13)26(23,24)21-9-11-22-10-8-20-17(22)16-18-6-3-7-19-16/h3-8,10,12,21H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMDEGKDWQKBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.